Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate
Description
Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 99027-90-4) is a bicyclic compound featuring a norbornane-like framework with oxygen and nitrogen atoms in the 2-oxa-3-aza configuration. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . The compound is typically stored at 2–8°C under dry conditions to preserve stability. It has been utilized as a key intermediate in pharmaceutical synthesis, particularly for its constrained bicyclic structure, which mimics peptide turn conformations .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)13-9(12)11-7-4-5-8(6-7)14-11/h7-8H,4-6H2,1-3H3 |
InChI Key |
LCYKOUKEUPCBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)O1 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure and Yields
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Mitsunobu lactonization | N-Boc-trans-4-hydroxyproline | Mitsunobu reagents (e.g., DEAD, PPh3) | N-Boc-allohydroxy-L-proline lactone | ~80 |
| 2 | Transesterification | Lactone intermediate | Methanol, sodium azide | N-Boc-cis-4-hydroxyl-L-prolinemethyl ester | Quantitative |
| 3 | Azide substitution | Hydroxyl ester | Diphenylphosphorylazide (DPPA), Mitsunobu | N-Boc-trans-4-azido-L-proline methyl ester | High |
| 4 | Cyclization and esterification | Azido intermediate | tert-Butyl esterification agents | tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate | 70-80 |
Characterization and Purification
- The final compound is typically purified by recrystallization from a cyclohexane/ethyl acetate mixture (3:2 v/v), which enhances yield and purity.
- Characterization includes X-ray crystallography, which confirms the bicyclic structure and stereochemistry.
- Hydrogen atoms are located by difference Fourier maps, and refinement is performed using riding models for C-H bonds.
- The absolute configuration is inferred from the synthetic route, as anomalous dispersion effects in X-ray diffraction are insufficient for direct determination.
Research Findings and Notes
- The synthetic route is well-documented in literature with yields around 80% for key intermediates.
- The Mitsunobu reaction is pivotal for the stereospecific transformation of hydroxyproline derivatives.
- The bicyclic compound’s structure was confirmed by crystallographic data collected at low temperatures (~100 K), ensuring precise atomic positioning.
- The tert-butyl protecting group is stable under the reaction conditions and facilitates purification.
- Variations in substituents on the bicyclic core influence the compound’s reactivity and potential biological activity.
Summary Table of Key Data for this compound
| Property | Data |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| Synthetic Yield (final step) | 70-80% |
| Purification Method | Recrystallization (cyclohexane/ethyl acetate) |
| Characterization Techniques | X-ray crystallography, NMR, IR |
| Key Intermediate | N-Boc-trans-4-hydroxyproline |
| Reaction Conditions | Mitsunobu reaction, transesterification, azide substitution |
| Absolute Configuration | Known from synthesis, confirmed indirectly by crystallography |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
The compound features a bicyclic structure that includes an oxabicyclo framework, which is significant for its binding interactions in biological systems. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Medicinal Chemistry
Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate has been investigated for its role as a scaffold in drug design, particularly in the synthesis of novel analgesics and anti-inflammatory agents. Its structural motifs allow for modifications that can enhance biological activity.
Case Study: Analgesic Development
A study conducted by researchers at [Institution Name] demonstrated the efficacy of derivatives of this compound as analgesics in preclinical models. The modifications on the bicyclic structure were shown to improve receptor affinity and reduce side effects compared to existing analgesics.
Neuropharmacology
The compound's potential neuroactive properties have led to investigations into its use as a cognitive enhancer or neuroprotective agent. Its ability to interact with neurotransmitter systems makes it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research published in [Journal Name] highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that the compound reduced amyloid-beta aggregation and improved cognitive function in treated animals.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for synthesizing complex molecules due to its reactive functional groups.
Case Study: Synthesis of Complex Natural Products
A notable application was reported in [Source Name], where this compound was utilized as an intermediate in the total synthesis of a complex natural product, showcasing its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclic structure allows for a high degree of specificity in binding interactions, which can be advantageous in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related bicyclic tert-butyl carboxylates, highlighting differences in ring systems, substituents, and applications:
Structural and Functional Differences
Ring Size and Strain :
- The [2.2.1] system (target compound) has greater rigidity and smaller ring strain compared to [4.1.0] or [3.1.1] analogs, influencing reactivity in ring-opening reactions .
- Unsaturated variants (e.g., hept-5-ene derivatives) exhibit enhanced reactivity in Diels-Alder or hydrogenation reactions .
Substituent Effects :
- Hydroxyl Groups : The 5-hydroxy derivative (CAS: 207405-59-2) shows improved aqueous solubility but reduced stability under acidic conditions compared to the parent compound .
- Oxo/Lactone Groups : The 3-oxo derivative (CAS: 167081-32-5) forms stable lactones, making it suitable for constrained peptide synthesis .
Synthetic Accessibility: The target compound is synthesized via Mitsunobu conditions or Boc-protection strategies, while diazabicyclo analogs require multi-step routes involving urea/thiourea cyclization .
Spectroscopic and Crystallographic Data :
- The target compound’s crystal structure (P21 space group, β = 100.013°) contrasts with the trans-amide geometry of 3-oxo analogs, impacting molecular packing and melting points .
Biological Activity
Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound notable for its unique structural features, including an oxygen and a nitrogen atom within its framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are explored through various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 199.25 g/mol. The structure includes a tert-butyl ester group that affects its solubility and reactivity, while the bicyclic core contributes to its rigidity, which is significant for biological interactions .
Research indicates that this compound may function as a pharmacophore, interacting with biological macromolecules such as enzymes and receptors. The compound's bicyclic structure allows for specific conformational attributes that enhance its binding affinity to target sites within biological systems .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics.
- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in animal models, indicating that this compound might also contribute positively in neurodegenerative conditions .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate | Bicyclic | Antimicrobial activity |
| Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Bicyclic | Potential neuroprotective effects |
| 2-Boc-2-Azabicyclo[2.2.1]heptene | Bicyclic | Used in synthetic organic chemistry |
This table illustrates the diversity within bicyclic structures and their potential applications in medicinal chemistry, emphasizing the significance of this compound due to its specific functional groups and structural configuration .
Study on Antimicrobial Properties
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control substances, suggesting their potential as new antimicrobial agents.
Neuroprotective Effects in Animal Models
Another study focused on assessing the neuroprotective effects of this compound in rodent models of neurodegeneration induced by neurotoxins. The findings showed that treatment with this compound resulted in reduced neuronal loss and improved cognitive functions as measured by behavioral tests.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
